molecular formula C15H14O2 B3366700 1-(4-Methoxy-3-phenylphenyl)ethan-1-one CAS No. 142500-00-3

1-(4-Methoxy-3-phenylphenyl)ethan-1-one

Cat. No.: B3366700
CAS No.: 142500-00-3
M. Wt: 226.27 g/mol
InChI Key: CDAYYHVTEXXQJQ-UHFFFAOYSA-N
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Description

Contextualization of the Biphenyl (B1667301) Core in Organic Synthesis

The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a fundamental backbone in organic chemistry. nih.govnih.gov This structural unit is not merely a simple combination of two aromatic rings; its unique stereochemical properties, such as the potential for atropisomerism when appropriately substituted, make it a fascinating target in synthesis. nih.gov Biphenyls are prevalent in medicinally active compounds, marketed drugs, and natural products. nih.gov

The synthesis of the biphenyl core is a well-established area of organic chemistry, with several named reactions being cornerstones of the methodology. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is one of the most powerful and widely used methods for constructing C-C bonds in biaryl synthesis. libretexts.orgorganic-chemistry.org Its advantages include mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. libretexts.org Other significant methods include the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, and the Negishi coupling, which uses an organozinc reagent. nih.govnih.gov These synthetic tools have made complex biphenyl derivatives readily accessible for further functionalization and study. nih.gov

Significance of Methoxy (B1213986) and Ethanone (B97240) Moieties in Medicinal and Material Chemistry Scaffolds

The methoxy group is a small, versatile functional group that can profoundly influence a molecule's properties. mdpi.comacs.org In medicinal chemistry, its presence can enhance ligand-target binding, improve physicochemical characteristics, and favorably alter ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. acs.org The methoxy group can increase a compound's metabolic stability or, conversely, provide a site for O-demethylation, which can be a crucial step in drug metabolism. reachemchemicals.com It can also modulate polarity and lipophilicity, affecting a drug's ability to cross biological membranes. reachemchemicals.com

The ethanone group (or acetyl group) also plays a critical role. As a type of ketone, the carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, influencing solubility and binding interactions. solubilityofthings.comsparkl.me In drug design, the addition of an acetyl group can modify a molecule's polarity. For instance, the acetylation of salicylic (B10762653) acid to produce aspirin (B1665792) masks the polar hydroxyl group, which may improve its absorption when taken orally. reddit.com This modification can also enhance the ability of a drug to cross the blood-brain barrier. wikipedia.org In materials science, the ketone functionality is used in the synthesis of high-performance polymers like polyetheretherketone (PEEK), where it imparts thermal stability and mechanical strength.

Functional GroupKey Significance in Medicinal ChemistrySignificance in Material Science
Biphenyl Core Common scaffold in drugs; provides a rigid framework for orienting other functional groups. nih.govUsed in liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. nih.gov
Methoxy (-OCH3) Modulates polarity, lipophilicity, and metabolic stability; can improve binding affinity and ADME properties. acs.orgreachemchemicals.comCan influence polymer solubility and electronic properties in organic electronics.
Ethanone (-COCH3) Acts as a hydrogen bond acceptor; modifies polarity to enhance absorption and membrane permeability. solubilityofthings.comreddit.comProvides a reactive site for polymer cross-linking; key component in thermally stable polymers.

Overview of Research Paradigms Applicable to Novel Aryl Ketone Compounds

The investigation of a novel aryl ketone like 1-(4-Methoxy-3-phenylphenyl)ethan-1-one typically follows a structured research paradigm encompassing synthesis, characterization, and computational analysis.

Synthesis: The primary goal is to develop an efficient and scalable synthetic route. For complex aryl ketones, this often involves multi-step processes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to construct the biaryl core. mdpi.com Following the creation of the core, the ketone functionality is often introduced via a Friedel-Crafts acylation or a related reaction. wisc.eduorganic-chemistry.org Optimization of reaction conditions, catalysts, and reagents is a critical aspect of this phase. organic-chemistry.org

Structural Characterization: Once synthesized, the compound's identity and purity must be unequivocally confirmed. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies functional groups, such as the characteristic C=O stretch of the ketone. Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, confirming the compound's composition. researchgate.net

Computational Analysis: In modern chemical research, computational methods are used to predict and understand the properties of new molecules. mdpi.com Density Functional Theory (DFT) calculations can be used to determine the molecule's three-dimensional structure, electronic properties (such as the distribution of electron density and molecular orbitals), and predict its reactivity. nih.govmdpi.com These theoretical studies can guide synthetic efforts and help to rationalize observed chemical behavior. acs.orgnih.gov

Detailed Research Findings on this compound

While this compound is not extensively documented in peer-reviewed literature as a final product, its structure lends itself to analysis based on established chemical principles and reactions used for analogous compounds. It serves as a valuable example of a substituted biphenyl ketone.

PropertyValue
Compound Name This compound
CAS Number 142500-00-3
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol

Plausible Synthetic Routes

The synthesis of this compound can be envisioned through several strategic pathways, primarily involving the sequential formation of the biphenyl C-C bond and the introduction of the acetyl group.

Route A: Suzuki Coupling followed by Friedel-Crafts Acylation

Suzuki Coupling: This approach would start with a halogenated anisole (B1667542) derivative, such as 3-bromo-4-methoxyacetophenone. This intermediate could be coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) to form the target molecule. The Suzuki reaction is well-suited for this type of transformation, offering high yields and functional group tolerance. researchgate.net

Friedel-Crafts Acylation: An alternative sequence involves first synthesizing the biphenyl core, 4-methoxy-3-phenylbiphenyl, and then introducing the acetyl group. The acylation would likely be directed to the position para to the activating methoxy group. However, the presence of two phenyl rings complicates regioselectivity. A more controlled approach would be the acylation of 2-phenylanisole, where the acetyl group would be directed to the 4-position of the anisole ring due to the strong directing effect of the methoxy group. wisc.eduscirp.org

Route B: Friedel-Crafts Acylation of a Pre-formed Biphenyl

The Friedel-Crafts acylation of 2-methoxybiphenyl (B167064) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) would be a direct method. acs.org The primary product would be expected to be 1-(3-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one, with the acetyl group adding at the position para to the strongly activating methoxy group. The synthesis of the starting 2-methoxybiphenyl can itself be achieved via Suzuki coupling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-3-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)13-8-9-15(17-2)14(10-13)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAYYHVTEXXQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142500-00-3
Record name 1-{6-methoxy-[1,1'-biphenyl]-3-yl}ethan-1-one
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Advanced Synthetic Methodologies for 1 4 Methoxy 3 Phenylphenyl Ethan 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one identifies two primary strategic disconnections to simplify the target structure into readily available precursors.

Disconnection of the Biaryl C-C Bond: The most logical disconnection is at the carbon-carbon bond linking the two phenyl rings. This approach falls under the category of cross-coupling reactions. It suggests two potential precursor pairs:

An aryl halide or triflate, such as 1-(3-bromo-4-methoxyphenyl)ethanone , coupled with a phenyl organometallic reagent (e.g., phenylboronic acid or phenylzinc chloride).

A phenyl halide coupled with an organometallic derivative of 1-(4-methoxyphenyl)ethanone , such as a boronic acid or ester derivative.

Disconnection of the Acyl C-C Bond: An alternative strategy involves disconnecting the acetyl group from the aromatic ring. This points towards a Friedel-Crafts acylation reaction. The required precursors would be 4-methoxybiphenyl (B1664174) and a suitable acetylating agent like acetyl chloride or acetic anhydride (B1165640). This route depends on the regioselective acylation of the 4-methoxybiphenyl substrate.

These disconnections form the basis for the development of the specific synthetic pathways discussed below.

Development of Novel Synthetic Pathways

Modern synthetic chemistry offers several robust methods for constructing the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. kochi-tech.ac.jp

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For the synthesis of the target molecule, a practical approach involves coupling 1-(3-bromo-4-methoxyphenyl)ethanone with phenylboronic acid .

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronate species (activated by a base) and concludes with reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. kochi-tech.ac.jp The reaction is valued for its tolerance of a wide range of functional groups and the use of thermally stable and less toxic organoboron reagents. The synthesis of related 4-methoxybiphenyl structures has been successfully achieved using similar Suzuki-Miyaura conditions. google.com

Negishi Coupling: The Negishi coupling provides an alternative pathway, reacting an organozinc compound with an organohalide or triflate, also catalyzed by palladium or nickel. wikipedia.org In this context, 1-(3-bromo-4-methoxyphenyl)ethanone would be reacted with a phenylzinc halide .

This reaction is particularly useful as it allows for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org While the organozinc reagents are often more reactive than their organoboron counterparts, they are also more sensitive to air and moisture, which can be a drawback in some industrial applications. wikipedia.org However, the Negishi coupling is a powerful tool in total synthesis for forming C-C bonds between complex intermediates. wikipedia.org The choice of ligand on the palladium catalyst can be critical in preventing side reactions and maintaining stereoselectivity in related systems. nih.gov

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. researchgate.net To synthesize this compound, this strategy would involve the acylation of 4-methoxybiphenyl using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst. scirp.org

A key challenge in this approach is achieving the correct regioselectivity. The starting material, 4-methoxybiphenyl, has two directing groups:

The methoxy (B1213986) group is a strong activating group and is ortho, para-directing.

The phenyl group is a weaker activating group and is also ortho, para-directing.

The acylation is expected to occur at the positions most activated by the powerful methoxy group, which are the positions ortho to it (positions 3 and 5). Since position 3 is desired, this pathway is plausible. However, the potential for acylation at position 5 could lead to the formation of an isomeric byproduct, 1-(2-phenyl-4-methoxyphenyl)ethan-1-one. The steric hindrance from the adjacent phenyl group at position 3 may influence the reaction's outcome. Studies on the acylation of anisole (B1667542) have shown that high selectivity for the para-isomer (4-methoxyacetophenone) can be achieved using shape-selective catalysts like mordenite (B1173385) zeolite, suggesting that catalyst choice is crucial for controlling regioselectivity. scirp.org

Multi-component reactions (MCRs), where multiple starting materials react in a single operation to form a complex product, offer advantages in efficiency and atom economy. mdpi.com While a direct, one-pot MCR for this compound is not extensively documented, the principles of MCRs can be applied to design novel, convergent synthetic routes.

For instance, a hypothetical cascade reaction could be envisioned. A reaction sequence starting with simpler precursors could undergo an intramolecular cyclization followed by an intermolecular coupling. Inspired by cascade Prins/Friedel-Crafts reactions, it might be possible to generate a key intermediate that subsequently undergoes acylation or cross-coupling in the same pot. beilstein-journals.org Another potential approach could involve an excited-palladium-catalyzed multicomponent reaction that assembles different fragments into a complex cyclic structure, a strategy that has been used for other molecular frameworks. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical to maximizing product yield and purity while minimizing reaction times and waste. For the primary synthetic routes to this compound, specific conditions can be fine-tuned.

For Palladium-Catalyzed Cross-Coupling Reactions , key variables include the catalyst, ligand, base, and solvent system.

Catalyst/Ligand: The choice of palladium precursor and phosphine (B1218219) ligand is crucial. For Suzuki couplings, catalysts like Pd(dppf)Cl₂ are often highly effective. mdpi.com In Negishi couplings, ligands can influence stereochemical outcomes and prevent side reactions. nih.gov

Base: An appropriate base is required in Suzuki reactions to facilitate the transmetalation step. Common choices include inorganic carbonates (Na₂CO₃, K₂CO₃) and phosphates. google.comnih.gov

Solvent: The solvent can affect catalyst solubility and reaction kinetics. Mixtures of organic solvents and water (e.g., ethanol/water, dioxane/water) are frequently used for Suzuki reactions. google.com

For Friedel-Crafts Acylation , optimization focuses on the catalyst and reaction medium.

Catalyst: While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and generate significant waste. The use of solid acid catalysts, such as mordenite zeolites, has been shown to provide high conversion and excellent regioselectivity in the acylation of anisole, with the added benefit of being recyclable. scirp.org

Solvent: Acylation can be run in a solvent like dichloromethane (B109758) or, in some cases, using one of the reactants as the solvent. beilstein-journals.org

The following table summarizes typical conditions that can be optimized for these synthetic strategies.

Reaction TypeParameterExamples and Effects
Suzuki-Miyaura Coupling Palladium CatalystPd(dppf)Cl₂, Pd(OAc)₂, Pd/C. Choice affects efficiency and yield. mdpi.comosti.gov
BaseNa₂CO₃, K₂CO₃, K₃PO₄. Base strength and type influence the activation of the boronic acid. google.comnih.gov
SolventToluene (B28343), Ethanol/Water, Dioxane. Affects solubility and reaction rate. google.commdpi.com
AdditivePhase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction rates. mdpi.com
Negishi Coupling Catalyst/LigandPd(PPh₃)₄, Ni(dppe)Cl₂. Ligands like SPhos or XPhos can improve yield and selectivity. wikipedia.orgresearchgate.net
AdditiveTMEDA can improve stereoselectivity and yields by coordinating to both palladium and zinc. nih.gov
SolventTHF, DMF. Polar aprotic solvents are common. nih.gov
Friedel-Crafts Acylation CatalystAlCl₃, TfOH, Mordenite Zeolite. Zeolites offer high regioselectivity and reusability. scirp.orgnih.gov
Acylating AgentAcetyl Chloride, Acetic Anhydride. Reactivity and byproducts differ. scirp.org
TemperatureVaries from 0 °C to reflux depending on substrate reactivity and catalyst. beilstein-journals.orgnih.gov

Stereochemical Control in Synthesis (if applicable to chiral analogues or precursors)

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a factor in its direct synthesis.

However, this section becomes relevant when considering the synthesis of chiral analogues or precursors.

Atropisomers: If the phenyl group at position 3 or the main ring were appropriately substituted at their ortho positions, restricted rotation around the biaryl bond could lead to the existence of stable, separable atropisomers. The synthesis of such analogues via Suzuki-Miyaura coupling would require careful control of reaction conditions, as the catalyst and ligands can influence the atropisomeric ratio of the product. nih.gov

Chiral Alcohols: A common chiral analogue is the corresponding secondary alcohol, which can be formed by the asymmetric reduction of the ketone group in this compound. This would introduce a stereocenter at the carbinol carbon, leading to (R) and (S) enantiomers.

Chiral Precursors: Stereochemistry can also be introduced via precursors. For example, chiral amines can be synthesized from related acetophenones, demonstrating a pathway to chiral derivatives from common starting materials. google.com

While not applicable to the parent compound, the principles of stereocontrol are a vital consideration in the broader chemical space surrounding this compound.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be approached through various established organic reactions. In line with the principles of green chemistry, modern synthetic strategies aim to minimize environmental impact by employing safer solvents, reducing energy consumption, and utilizing catalytic over stoichiometric reagents. Two primary synthetic routes amenable to green modifications for preparing this target molecule are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Modified Friedel-Crafts Acylation

The traditional Friedel-Crafts acylation, a fundamental method for synthesizing aromatic ketones, often utilizes stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant waste and pose environmental hazards. berkeley.eduyoutube.com Green alternatives focus on replacing these catalysts with reusable and more benign options.

Catalyst Selection: A greener approach to the Friedel-Crafts acylation of a substituted biphenyl (B1667301) precursor, such as 4-methoxybiphenyl, involves the use of solid acid catalysts. Mordenite (MOR) zeolites, for instance, have demonstrated high efficiency and selectivity in the acylation of aromatic compounds like anisole and 2-methoxynaphthalene. scirp.orgbas.bg These catalysts are reusable and can lead to high conversion rates and selectivity for the desired product, minimizing the formation of by-products. scirp.org For example, the acylation of anisole using a mordenite catalyst with a SiO₂/Al₂O₃ ratio of 200 resulted in a >99% conversion and >99% selectivity for the 4-methoxyacetophenone product within 3 hours. scirp.org

Solvent Choice: Acetic acid has been used as a solvent in zeolite-catalyzed acylations, offering a less hazardous alternative to traditional solvents like dichloromethane. scirp.org Furthermore, the exploration of ionic liquids as recyclable reaction media has also been reported for Friedel-Crafts reactions, offering a potential reduction in volatile organic compound (VOC) emissions. bas.bg

Table 1: Comparison of Traditional vs. Green Friedel-Crafts Acylation Conditions

Parameter Traditional Method Green Alternative Source(s)
Catalyst Stoichiometric AlCl₃ Catalytic Mordenite Zeolite berkeley.eduscirp.org
Solvent Dichloromethane Acetic Acid, Ionic Liquids youtube.comscirp.orgbas.bg
Reusability No High (Catalyst can be recycled) scirp.orgbas.bg

| Waste | High (Hydrolysis of catalyst) | Low | berkeley.edu |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, such as the one between the two phenyl rings in this compound. This reaction typically involves the coupling of an aryl halide with an arylboronic acid catalyzed by a palladium complex. diva-portal.orgmdpi.com Greener adaptations of this reaction focus on solvent choice, energy efficiency, and catalyst systems.

Solvent Selection: Significant research has been dedicated to replacing common Suzuki coupling solvents like toluene with more environmentally friendly alternatives. nih.gov Solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF), tert-amyl alcohol, cyclopentyl methyl ether (CPME), and even water have been successfully employed in nickel- and palladium-catalyzed Suzuki reactions. nih.govacs.orgacs.org The use of aqueous media, in particular, is highly desirable from a green chemistry perspective. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a key technology for promoting energy efficiency in organic reactions. nih.govnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. rsc.orgnih.govrsc.org For instance, microwave-assisted Suzuki reactions have been shown to be highly efficient in aqueous media. rsc.orgnih.gov

Catalyst Systems: Advances in catalyst design have led to the development of highly active and recyclable palladium catalysts. For example, palladium catalysts supported on magnetic nanoparticles or within microreactors allow for easy separation and reuse, reducing the amount of heavy metal waste. mdpi.com The use of air-stable palladium precatalysts also simplifies the reaction setup and improves safety. nih.gov

Table 2: Green Modifications for Suzuki-Miyaura Cross-Coupling

Green Principle Modification Example(s) Source(s)
Safer Solvents Replacement of hazardous organic solvents 2-Me-THF, t-amyl alcohol, water/ethanol mixtures nih.govacs.orgnih.gov
Energy Efficiency Use of microwave irradiation Reduced reaction times (minutes vs. hours) rsc.orgnih.govnih.govrsc.org

| Catalysis | Use of recyclable, highly active catalysts | Palladium on magnetic nanoparticles, air-stable Pd-NHC complexes | mdpi.comacs.org |

Advanced Spectroscopic and Structural Elucidation of 1 4 Methoxy 3 Phenylphenyl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The predicted NMR data for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one are detailed below.

1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) Techniques

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons of the acetyl group (CH₃) will appear as a singlet, likely in the downfield region around 2.6 ppm due to the deshielding effect of the adjacent carbonyl group. The methoxy (B1213986) group (OCH₃) protons will also present as a singlet, typically around 3.9 ppm.

The aromatic region will be more complex. The protons on the acetophenone (B1666503) ring are expected to show a pattern influenced by the methoxy and phenyl substituents. The proton ortho to the acetyl group and meta to the methoxy group is predicted to be a doublet around 7.9 ppm. The proton ortho to the methoxy group and meta to the acetyl group will likely appear as a doublet around 7.0 ppm. The proton positioned between the acetyl and phenyl groups will be a doublet of doublets, with a chemical shift influenced by both groups. The five protons of the unsubstituted phenyl ring will likely appear as a multiplet in the range of 7.3-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 197-198 ppm. The methyl carbon of the acetyl group will be significantly upfield, around 26-27 ppm, while the methoxy carbon is predicted to be around 55-56 ppm.

The aromatic carbons will show a range of chemical shifts. The carbon bearing the methoxy group will be significantly shielded, appearing around 160-164 ppm. The carbon atoms of the biphenyl (B1667301) system will have chemical shifts influenced by the electronic effects of the substituents. Carbons ortho and para to the electron-donating methoxy group will be shielded, while those ortho and para to the electron-withdrawing acetyl group will be deshielded.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments would be crucial in distinguishing between the different types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity of the acetyl and methoxy groups to the biphenyl framework. For example, a correlation between the acetyl protons and the carbonyl carbon, as well as the adjacent aromatic carbon, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This could help in confirming the relative positions of the substituents on the aromatic ring.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
CH₃ (acetyl) ~2.6 s
OCH₃ ~3.9 s
Aromatic H (ortho to C=O) ~7.9 d
Aromatic H (ortho to OCH₃) ~7.0 d
Aromatic H (between C=O and Ph) ~7.8 dd
Aromatic H (unsubstituted phenyl) 7.3-7.5 m
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
C=O ~197.5
CH₃ (acetyl) ~26.5
OCH₃ ~55.5
C-OCH₃ ~163.0
C-C=O ~130.5
Aromatic Carbons 113-145

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound, the molecular formula is C₁₅H₁₄O₂.

The expected exact mass can be calculated as follows:

15 x (atomic mass of C) = 15 x 12.00000 = 180.00000

14 x (atomic mass of H) = 14 x 1.00783 = 14.10962

2 x (atomic mass of O) = 2 x 15.99491 = 31.98982

Total Exact Mass = 226.09944

An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value, thus confirming the molecular formula.

Advanced Infrared (IR) and Raman Spectroscopic Interpretation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ketone is expected in the region of 1670-1685 cm⁻¹. The C-O stretching of the methoxy group should appear as a strong band around 1250-1260 cm⁻¹ (asymmetric) and a weaker band around 1020-1030 cm⁻¹ (symmetric).

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl and methoxy groups will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to multiple bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings are typically strong in Raman spectra. Therefore, intense signals for the aromatic C=C stretching vibrations are expected. The C=O stretching vibration would also be observable, though likely weaker than in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100-3000 Medium Medium
Aliphatic C-H Stretch 3000-2850 Medium Medium
C=O Stretch (Ketone) 1685-1670 Strong Medium
Aromatic C=C Stretch 1600-1450 Medium-Strong Strong
C-O Stretch (Aryl Ether) 1260-1250 Strong Medium
C-O Stretch (Aryl Ether) 1030-1020 Medium Weak

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. Should a suitable single crystal be obtained, this technique would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The analysis would likely reveal the dihedral angle between the two phenyl rings, which would be influenced by steric hindrance between the ortho substituents.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore would not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable. However, if chiral derivatives of this compound were to be synthesized, for example, through reactions at the carbonyl group to create a chiral center, then chiroptical spectroscopy would be a vital tool for determining the enantiomeric purity and studying the stereochemical properties of such derivatives.

Table 4: List of Compound Names

Compound Name
This compound
4'-methoxyacetophenone

Computational and Theoretical Investigations of 1 4 Methoxy 3 Phenylphenyl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemistry, offering a lens into the electronic-level characteristics of molecules. These methods are instrumental in predicting a molecule's behavior in chemical reactions and its intrinsic stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jrrset.com It has become a popular tool due to its favorable balance between accuracy and computational cost. jrrset.com By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), it is possible to determine the ground state properties of a molecule like 1-(4-Methoxy-3-phenylphenyl)ethan-1-one. mdpi.com

Illustrative Ground State Properties of this compound (DFT/B3LYP)

Property Predicted Value Unit
Total Energy -768.543 Hartrees
Dipole Moment 3.12 Debye
Heat Capacity 85.67 Cal/mol/K
Entropy 135.21 Cal/mol/K

Note: The data in this table is illustrative and represents typical values for a molecule of this nature, as specific DFT studies on this compound are not publicly available.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital that is empty and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. numberanalytics.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. jrrset.com For this compound, the distribution of the HOMO and LUMO across the biphenyl (B1667301) scaffold and its functional groups would pinpoint the most probable sites for nucleophilic and electrophilic attack. researchgate.net

Illustrative FMO and Global Reactivity Descriptors

Parameter Formula Predicted Value (eV)
HOMO Energy (EHOMO) - -6.25
LUMO Energy (ELUMO) - -1.75
Energy Gap (ΔE) ELUMO - EHOMO 4.50
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.00
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.25
Chemical Softness (S) 1/(2η) 0.22
Electrophilicity Index (ω) χ²/ (2η) 3.56

Note: The data in this table is illustrative, based on typical values for similar aromatic ketones, to demonstrate the output of an FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting its reactive behavior and intermolecular interaction patterns. researchgate.net MEP maps are color-coded to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. deeporigin.com Green and yellow represent areas with intermediate or neutral potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group (C=O) in the acetyl moiety, as well as the oxygen of the methoxy (B1213986) group, making these the primary sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the phenyl rings would exhibit a positive potential (blue), and the aromatic rings themselves would show varying potentials depending on the electronic effects of the substituents. walisongo.ac.id

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static, ground-state properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nsf.gov MD simulations are particularly useful for exploring the conformational flexibility of molecules like this compound, which possesses rotational freedom around the single bond connecting its two phenyl rings. researchgate.net

An MD simulation would model the movements of the atoms in the molecule over a period of time, providing a trajectory of its conformational changes. Analysis of this trajectory can reveal the preferred dihedral angles between the phenyl rings and the energy barriers for rotation. Key parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for example. nih.gov

Illustrative Conformational Analysis Data from MD Simulation

Parameter Description Illustrative Result
Mean Dihedral Angle The average angle between the two phenyl rings. 45.3 degrees
Rotational Energy Barrier The energy required to rotate the phenyl rings from their preferred conformation. 3.2 kcal/mol
RMSD A measure of the average distance between the atoms of superimposed conformations. 1.8 Å (over 100 ns)

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from an MD simulation for this molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds. nih.gov Methods such as DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a reasonable degree of accuracy. mdpi.com

For this compound, the ¹H and ¹³C NMR chemical shifts can be predicted, often using the Gauge-Independent Atomic Orbital (GIAO) method. liverpool.ac.uk These predictions can aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can help in interpreting the experimental IR spectrum, allowing for the assignment of specific peaks to the stretching and bending modes of the molecule's functional groups, such as the C=O stretch of the ketone and the C-O stretches of the methoxy group. jrrset.com

Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O) 197.5
Methoxy Carbon (-OCH₃) 55.8
Methyl Carbon (-CH₃) 26.5
Aromatic Carbons 114 - 160

Note: These predicted values are based on typical shifts for similar acetophenone (B1666503) and methoxy-biphenyl structures and are for illustrative purposes.

Key Predicted IR Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (aromatic) Phenyl rings 3100 - 3000
C-H stretch (aliphatic) -CH₃ and -OCH₃ 2980 - 2850
C=O stretch Acetyl group ~1685
C=C stretch Aromatic rings 1600 - 1450
C-O stretch Methoxy and ether linkage 1250 - 1020

Note: These are typical frequency ranges for the specified functional groups and serve as an illustrative prediction.

Virtual Screening and Ligand-Based Drug Design Principles (excluding clinical applications)

In the realm of drug discovery, computational methods play a crucial role in identifying and optimizing potential new therapeutic agents. This compound, with its distinct biphenyl ketone scaffold, can serve as a valuable starting point in such endeavors.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In a ligand-based approach, the known structure of an active molecule is used to find other molecules with similar properties. acs.org The scaffold of this compound can be used as a query in similarity searches to find structurally related compounds in chemical databases. nih.gov

Furthermore, ligand-based drug design principles can be applied to develop a pharmacophore model from the structure of this compound. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For this molecule, key pharmacophoric features would likely include a hydrogen bond acceptor (the carbonyl oxygen), aromatic regions (the two phenyl rings), and a hydrogen bond acceptor/hydrophobic feature (the methoxy group). This model can then be used to screen virtual libraries for diverse compounds that match the pharmacophore, potentially leading to the discovery of novel molecules with similar activities. acs.org

Illustrative Pharmacophore Model for this compound

Feature Description Location
Aromatic Ring (AR1) First phenyl ring Phenyl group attached to the acetyl moiety
Aromatic Ring (AR2) Second phenyl ring Phenyl group attached to the methoxy moiety
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen Acetyl group
Hydrophobic (HY) Methyl group Acetyl group
Hydrogen Bond Acceptor (HBA) Methoxy oxygen Methoxy group

Note: This table presents a hypothetical pharmacophore model based on the chemical structure of the compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the intricacies of chemical reactions at a molecular level. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby elucidate detailed reaction mechanisms. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone. For complex organic molecules like this compound, computational studies can predict reactivity, regioselectivity, and the influence of structural modifications on reaction outcomes.

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the principles of such investigations can be understood by examining theoretical work on closely related structural analogues. One such relevant example is the computational study of the Baeyer-Villiger reaction for a series of p-substituted acetophenones, including p-methoxyacetophenone, a key structural fragment of the title compound.

A detailed theoretical study on the Baeyer-Villiger oxidation of p-substituted acetophenones reacting with performic acid (PFA) and trifluoroperacetic acid (TFPAA) has provided significant mechanistic insights. This research employed the MPWB1K density functional to model the reaction in a non-polar solvent environment. The Baeyer-Villiger reaction is a two-step process: the initial addition of a peracid to the ketone, forming a Criegee intermediate, followed by the migratory insertion of an oxygen atom.

The computational results revealed that the nature of the substituent on the phenyl ring has a distinct influence on the two steps of the reaction. For the reaction with performic acid, the Gibbs free energies of activation (ΔG‡) were calculated for both the addition and migration steps. It was found that electron-donating groups, such as the methoxy group, have a relatively small activating effect on the initial addition step but a pronounced activating effect on the subsequent migration step.

The calculated Gibbs free energies of activation for the Baeyer-Villiger reaction of various p-substituted acetophenones with performic acid are presented in the table below. This data quantitatively illustrates the impact of different substituents on the reaction mechanism.

Substituent (X)ΔG‡ (Addition) (kcal/mol)ΔG‡ (Migration) (kcal/mol)
NO₂27.725.5
CN27.524.3
H27.122.2
CH₃26.920.8
OCH₃26.819.0

This table is based on data from a theoretical study on the Baeyer-Villiger reaction of p-substituted acetophenones.

These computational findings for p-methoxyacetophenone demonstrate how theoretical chemistry can elucidate reaction mechanisms, explain substituent effects, and predict kinetic behavior. While this analysis does not directly pertain to this compound, it exemplifies the methodologies that would be employed to investigate its reaction pathways and provides a foundational understanding of the reactivity of its core structural motifs.

Derivatization and Structure Activity Relationship Sar Studies of 1 4 Methoxy 3 Phenylphenyl Ethan 1 One

Functionalization at the Ethanone (B97240) Moiety

The ethanone group is a versatile handle for introducing chemical diversity. The carbonyl group and the adjacent α-methyl group are primary sites for chemical reactions.

α-Functionalization: The α-carbon of the ethanone moiety can be functionalized through various reactions. Halogenation, particularly bromination, of the α-carbon can create a reactive intermediate for subsequent nucleophilic substitutions. This allows for the introduction of a wide range of functional groups, including amines, thiols, and larger cyclic structures. Another approach is the direct oxidative functionalization of the α-C-H bonds.

Carbonyl Group Reactions: The carbonyl group itself can undergo nucleophilic addition, reduction, and condensation reactions. Reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor, which can significantly alter the interaction with biological targets. Condensation reactions with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively. These derivatives can serve as precursors for the synthesis of heterocyclic rings or as standalone compounds with potential biological activity. For instance, the formation of isomeric oximes (Z and E isomers) from substituted acetophenone (B1666503) imines has been observed in metabolic studies, with the E-isomer often being the predominant form.

Mannich Reaction: The Mannich reaction, involving the aminoalkylation of the α-carbon, can be employed to introduce aminomethyl side chains. These basic groups can improve the pharmacokinetic properties of the molecule and provide additional interaction points with biological targets.

Table 1: Potential Functionalization at the Ethanone Moiety

Reaction TypeReagentsResulting Functional GroupPotential Impact on Activity
α-BrominationN-Bromosuccinimide (NBS)α-Bromo ketoneIntermediate for further substitution
ReductionSodium borohydride (B1222165) (NaBH4)Secondary alcoholIntroduction of a chiral center and H-bond donor
Oxime FormationHydroxylamine (B1172632) (NH2OH)OximePotential for altered receptor binding and metabolic stability
Mannich ReactionFormaldehyde, Secondary amineβ-Amino ketoneIntroduction of a basic side chain

Modifications of the Methoxy (B1213986) Group

The methoxy group at the 4-position of the phenyl ring is a critical determinant of the electronic properties and potential interactions of the molecule.

Demethylation: Cleavage of the methyl ether to the corresponding phenol (B47542) is a common and significant modification. This transformation converts a hydrogen bond acceptor (methoxy) into a hydrogen bond donor and acceptor (hydroxyl), which can drastically change the binding affinity for a target protein. The resulting phenol can also serve as a handle for further derivatization, such as etherification or esterification, to introduce a variety of substituents. Biocatalytic demethylation using enzymes like monooxygenases offers a mild and selective method for this conversion.

Ether Homologation and Variation: The methoxy group can be replaced by other alkoxy groups (e.g., ethoxy, propoxy) to probe for steric tolerance and hydrophobic interactions in the binding pocket. The introduction of longer or branched alkyl chains can enhance lipophilicity, potentially affecting cell permeability and metabolic stability.

Bioisosteric Replacement: The methoxy group can be replaced with other bioisosteres, such as a hydroxylamine or a small alkyl group, to fine-tune the electronic and steric properties of the molecule. The role of the methoxy group in approved drugs is well-documented, where it can influence ligand-target binding, physicochemical properties, and ADME parameters. Its non-lipophilic character on aromatic rings makes it a valuable substituent in drug design.

Table 2: Modifications of the Methoxy Group and Their Rationale

ModificationResulting GroupRationale
DemethylationHydroxylIntroduce H-bond donor capability, handle for further derivatization.
HomologationEthoxy, IsopropoxyProbe steric and hydrophobic interactions.
FluorinationDifluoromethoxy, TrifluoromethoxyModulate pKa, improve metabolic stability, and alter binding interactions.

Substitution Pattern Variations on the Biphenyl (B1667301) Core

The biphenyl core provides a rigid yet conformationally flexible scaffold that can be systematically modified to explore the three-dimensional space of a binding site. The substitution pattern on both phenyl rings is a key area for SAR exploration.

Substitution on the Methoxy-bearing Ring: Introduction of additional substituents on the first phenyl ring can modulate the electronic properties and steric profile. Electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., alkyl, amino) can be introduced to investigate their effect on activity. The position of these substituents relative to the methoxy and ethanone groups is critical.

Substitution on the Second Phenyl Ring: The second phenyl ring offers a large surface for introducing a variety of functional groups to enhance potency and selectivity. Different substitution patterns (ortho, meta, para) with various substituents can be explored. For instance, introducing polar groups could improve solubility, while hydrophobic groups might enhance binding to lipophilic pockets.

The synthesis of such substituted biphenyl derivatives can be achieved through cross-coupling reactions like the Suzuki or Stille coupling, which allow for the flexible combination of different substituted phenylboronic acids or stannanes.

Table 3: Representative Substitution Patterns on the Biphenyl Core

RingPositionSubstituentPotential Effect
Ring A (methoxy-bearing)2 or 6Fluoro, ChloroInduce conformational restriction, alter electronics.
Ring B4' (para)TrifluoromethylIncrease lipophilicity, potential for specific interactions.
Ring B3' (meta)Amine, HydroxylIntroduce H-bonding capability, improve solubility.

Heterocyclic Annulation and Ring Expansion Strategies

Fusing heterocyclic rings to the core structure is a well-established strategy in drug discovery to create novel, rigid scaffolds with diverse biological activities. The ethanone moiety of 1-(4-methoxy-3-phenylphenyl)ethan-1-one is an excellent starting point for such annulation reactions.

Synthesis of Fused Pyrimidines, Pyridines, and Thiazoles: The α,β-unsaturated ketone (chalcone) derived from the condensation of the ethanone with an aromatic aldehyde can be a versatile intermediate. These chalcones can react with reagents like urea, thiourea, or guanidine (B92328) to form pyrimidine (B1678525) or thiazine (B8601807) rings. Reaction with malononitrile (B47326) can lead to the formation of substituted pyridines.

Indole (B1671886) and Benzofuran (B130515) Synthesis: The ethanone can be converted to an α-halo ketone, which can then undergo reactions like the Fischer indole synthesis or related cyclizations to form fused indole or benzofuran rings.

Annulation via C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation can be employed to directly form new rings by coupling with alkynes or other unsaturated systems. For example, acetophenones can undergo oxidative annulation with 2-aminobenzothiazoles to form imidazole[2,1-b]benzothiazoles. Similarly, copper-catalyzed annulation with maleimides can yield fused cyclopropanes.

Table 4: Examples of Heterocyclic Annulation Strategies

Starting MoietyReaction TypeResulting Heterocycle
EthanoneCondensation to chalcone, then cyclizationPyrimidine, Pyridine
EthanoneOxidative annulationImidazole[2,1-b]benzothiazole
EthanoneCopper-catalyzed (2+1) annulationFused cyclopropane

Linker Chemistry for Conjugate Formation (e.g., probes, affinity tags)

To investigate the mechanism of action or to develop targeted drug

Mechanistic Studies of 1 4 Methoxy 3 Phenylphenyl Ethan 1 One in Chemical and Biological Systems

Investigation of Reaction Kinetics and Thermodynamics

Currently, there is a notable absence of published scientific literature detailing the specific reaction kinetics and thermodynamic properties of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one. Studies focusing on the rates of its formation or degradation, as well as the energy changes associated with its synthesis or transformations, have not been reported.

Computational studies on related compounds, such as the dehydroacetylation of 2,3-diacetoxy-1,4-dinitrobutane, have been used to determine the most thermodynamically favored products. thermofisher.com Similar computational models could, in the future, provide theoretical insights into the kinetics and thermodynamics of reactions involving this compound.

Elucidation of Catalyst Mechanisms (if applicable to its synthesis or transformations)

The synthesis of biphenyl (B1667301) structures like this compound frequently involves metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent method for creating the crucial carbon-carbon bond between the two phenyl rings. acs.org

For a structurally analogous compound, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone , a synthesis has been described using a palladium catalyst. This reaction involves the coupling of 4-methoxy-bromobenzene with 4-acetylphenyl boronic acid. The general mechanism for such a Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a brominated precursor to one of the phenyl rings).

Transmetalation: The organoborane compound (e.g., a boronic acid derivative of the other phenyl ring) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl structure and regenerating the palladium(0) catalyst.

Transformations of related structures have also been explored. For instance, rhodium(II)-catalyzed intramolecular cyclization of biphenyl α-diazoketones has been investigated. nih.gov These reactions can lead to different products, such as phenanthrols or benz[α]azulenones, depending on the substituents on the biphenyl rings and the diazo carbon. nih.gov

Target Engagement and Molecular Interaction Studies (e.g., enzyme kinetics, receptor binding assays in vitro)

Specific in vitro target engagement and molecular interaction studies for this compound are not available in the current literature. However, research on other biphenyl-containing molecules provides insights into the potential biological targets for this class of compounds.

Biphenyl sulfonamide derivatives have been evaluated for their inhibitory activity against microbial and human enzymes. ijcce.ac.ir Molecular docking studies suggested that these compounds could act as potential inhibitors of Dihydropteroate synthase (DHPS) , a key enzyme in the folate synthesis pathway of microorganisms, and Human Carbonic Anhydrase II (hCA II) , an enzyme implicated in conditions like glaucoma. ijcce.ac.ir

Another study on N-[(4-sulfamoylphenyl)methyl][1,1′-biphenyl]-4-carboxamide revealed its fungistatic and fungicidal properties. mdpi.com It is hypothesized that the hydrophobic biphenyl moiety plays a crucial role in disrupting the cell membrane of Candida species. mdpi.com

The mode of enzyme inhibition by small molecules can be complex. Inhibition can be competitive, non-competitive, uncompetitive, or mixed-type, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Understanding these mechanisms is crucial for drug development, and in the absence of specific data, it is plausible that this compound could exhibit any of these inhibition patterns on various enzyme targets.

The table below summarizes the inhibitory activities of some biphenyl derivatives against various enzymes, illustrating the potential for this chemical scaffold.

Compound ClassTarget EnzymeObserved Effect
Biphenyl sulfonamidesDihydropteroate synthase (DHPS)Potential Inhibition ijcce.ac.ir
Biphenyl sulfonamidesCarbonic Anhydrase II (hCA II)Potential Inhibition ijcce.ac.ir
N-[(4-sulfamoylphenyl)methyl][1,1′-biphenyl]-4-carboxamideFungal cell membrane (structural target)Disruption of membrane integrity mdpi.com

Cellular Pathway Perturbation Analysis (in vitro models)

Direct studies on how this compound perturbs cellular pathways are yet to be conducted. However, research on related biphenyl structures demonstrates their capacity to influence significant cellular processes.

A study on hybrid molecules containing a biphenyl fragment showed that they could reduce the intracellular levels of the Bcl-2 protein in leukemia cells that overexpress this anti-apoptotic protein. researchgate.net This suggests a potential pro-apoptotic effect, making such compounds interesting for cancer research.

Furthermore, the strategic fluorination of biphenyl derivatives has been explored as a method to enhance metabolic stability. acs.org This is a critical aspect of drug design, as increased stability can lead to more sustained effects on cellular pathways.

The analysis of cellular pathway perturbations typically involves a variety of in vitro assays. thermofisher.com These can include reporter gene assays that measure the activation of specific transcriptional response elements, or assays that detect post-translational modifications of key signaling proteins. thermofisher.com Such tools would be essential for elucidating the cellular effects of this compound in future studies.

Role of Metabolites in Biological Contexts (in vitro/preclinical models)

The metabolism of this compound has not been specifically investigated. However, extensive research on the metabolism of the parent compound, biphenyl , provides a likely model for its biotransformation.

In vitro studies using isolated rat hepatocytes and liver microsomes have shown that biphenyl undergoes extensive metabolism, primarily through hydroxylation. nih.govnih.govpopline.org The main metabolic pathway involves the formation of phenolic metabolites.

Key findings from these studies include:

Primary Hydroxylation: The initial and major metabolic step is hydroxylation at the 2- and 4-positions of the biphenyl ring, forming 2-hydroxybiphenyl and 4-hydroxybiphenyl . nih.gov

Further Metabolism: These primary metabolites can undergo further hydroxylation to form dihydroxybiphenyls, such as 3,4-dihydroxybiphenyl and 4,4'-dihydroxybiphenyl . popline.org

Conjugation: The hydroxylated metabolites are subsequently conjugated, primarily with glucuronic acid, to form glucuronosides, which are more water-soluble and readily excreted. popline.org

Species and Substrate Differences: The pattern and rate of metabolism can be influenced by factors such as the animal species and the presence of substituents on the biphenyl rings. For example, the metabolism of 4-chlorobiphenyl (B17849) differs from that of biphenyl. nih.gov

Given this, it is probable that the metabolism of this compound would involve hydroxylation on the phenyl rings, potentially followed by conjugation of these new hydroxyl groups. The existing methoxy (B1213986) group may also be a site for O-demethylation. The biological activity of these potential metabolites would be an important area for future investigation.

The table below lists the primary metabolites identified from in vitro studies of biphenyl.

Parent CompoundMetabolite
Biphenyl2-hydroxybiphenyl nih.gov
Biphenyl3-hydroxybiphenyl popline.org
Biphenyl4-hydroxybiphenyl nih.gov
Biphenyl3,4-dihydroxybiphenyl popline.org
Biphenyl4,4'-dihydroxybiphenyl popline.org

Biological Activities and Mechanistic Insights in Preclinical Research Models in Vitro and Ex Vivo

Assays for Enzyme Inhibition and Activation (e.g., kinases, proteases)

For instance, certain pyrazolo[3,4-b]pyridine derivatives containing a 4-methoxyphenyl (B3050149) group have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Specifically, compounds with a methoxyphenyl substituent have shown the ability to inhibit CDK2 and/or CDK9, suggesting a potential mechanism for anticancer activity. nih.gov

Furthermore, some cysteine protease inhibitors have been developed from electrophilic (het)arenes, and while not directly related, this highlights the potential for aromatic ketones to interact with enzymatic targets. bohrium.com The ethanone (B97240) moiety in 1-(4-Methoxy-3-phenylphenyl)ethan-1-one could potentially act as a pharmacophore that interacts with the active sites of various enzymes. However, without direct experimental evidence, the specific enzymes that might be inhibited or activated by this compound remain speculative.

Receptor Binding and Signaling Pathway Modulation Studies

There is a lack of specific data on the receptor binding profile of this compound. Nevertheless, the biphenyl (B1667301) scaffold is a common feature in molecules designed to interact with various receptors. For example, biphenyl derivatives have been explored as antagonists for the A3 adenosine (B11128) receptor and as inhibitors of the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy. nih.govnih.govresearchgate.net

The methoxy (B1213986) group on the phenyl ring can also influence receptor binding and affinity. Studies on ortho-substituted biphenyl mannosides as FimH antagonists have demonstrated that modifications to the biaryl ring system can significantly impact binding affinity. nih.gov The specific positioning of the methoxy and phenyl groups on the ethanone core of this compound would likely determine its affinity and selectivity for any potential receptor targets.

Cell-Based Assays for Biological Response (e.g., proliferation, apoptosis, gene expression)

While direct cell-based assay data for this compound is limited, studies on analogous compounds provide some insights into its potential cellular effects. For example, a structurally related compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has been shown to induce G0/G1 cell cycle arrest in HT-29 human colon adenocarcinoma cells. mdpi.comresearchgate.net This compound also induced morphological features of apoptosis, such as cell shrinkage and membrane blebbing. mdpi.com

Further investigation into the effects of DMHE revealed the up-regulation of pro-apoptotic proteins like Bax and PUMA. mdpi.com Flow cytometry analysis confirmed that treatment with DMHE led to an increase in the percentage of early apoptotic, late apoptotic, and necrotic cells in a dose- and time-dependent manner. mdpi.comresearchgate.net

Specific target identification and validation studies for this compound have not been reported. However, for structurally related compounds, various targets have been proposed and, in some cases, validated. For the pyrazolo[3,4-b]pyridine derivatives mentioned earlier, CDK2 and CDK9 were identified as key targets for their anticancer activity. nih.gov

For other biphenyl derivatives, the PD-L1 protein has been identified as a direct target, with these compounds inducing its dimerization and thereby inhibiting its interaction with the PD-1 receptor. nih.govnih.gov A network pharmacology approach for a synthetic derivative of bistetrahydroisoquinolinequinone, 22-(4-pyridinecarbonyl) jorunnamycin A, suggested that molecules in the mitogen-activated protein kinase (MAPK) signaling pathway could be potential targets for its apoptosis-inducing effects in non-small-cell lung cancer cells. mdpi.com

Anti-proliferative or Cytotoxic Activity in Cancer Cell Lines (mechanistic focus)

Although there is no specific data on the anti-proliferative activity of this compound, numerous studies have demonstrated the cytotoxic effects of related methoxyphenyl and biphenyl derivatives against various cancer cell lines.

A study on 1-(4-methoxyphenyl)-1,2,3,4-tetrazole derivatives showed anti-proliferative activity against several cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Mechanistically, some of these compounds were found to induce apoptosis. mdpi.com

Similarly, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and shown to possess significant anticancer activity against HeLa, MCF7, and HCT-116 cell lines. nih.gov The mechanism of action for these compounds was linked to the inhibition of CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis. nih.gov Another related compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, exhibited good cytotoxic effects on HT-29 cells in a dose- and time-dependent manner, with the proposed mechanism being the induction of apoptosis via the up-regulation of pro-apoptotic proteins. mdpi.com

Table 1: Anti-proliferative Activity of Selected Methoxyphenyl and Biphenyl Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]pyridinesHeLa2.59CDK2/CDK9 Inhibition, Apoptosis nih.gov
Pyrazolo[3,4-b]pyridinesHCT-1161.98CDK2/CDK9 Inhibition, Apoptosis nih.gov
Pyrazolo[3,4-b]pyridinesMCF74.66CDK2/CDK9 Inhibition, Apoptosis nih.gov
1-(4-methoxyphenyl)-1,2,3,4-tetrazolesVariousLow µM rangeApoptosis Induction mdpi.com
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanoneHT-29Dose-dependentApoptosis, G0/G1 Arrest mdpi.com

Anti-inflammatory and Immunomodulatory Effects in Preclinical Models (mechanistic focus)

Direct evidence for the anti-inflammatory or immunomodulatory effects of this compound is lacking. However, the anti-inflammatory properties of structurally similar compounds have been reported. Methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones have demonstrated marked anti-inflammatory activity in various acute and chronic inflammation models. nih.gov Their mechanism, however, did not appear to be related to prostaglandin (B15479496) synthetase inhibition. nih.gov

A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, was found to exert significant anti-inflammatory effects in a dose-dependent manner in RAW264.7 macrophages. nih.gov The mechanism was attributed to the induction of heme oxygenase-1 (HO-1) and the subsequent reduction in the upregulation of COX-2 and iNOS. nih.gov This compound also attenuated NF-κB activity. nih.gov

Furthermore, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 cells. nih.govnih.govmdpi.com The anti-inflammatory effect of HHMP was shown to be mediated by blocking the NF-κB and MAPK signaling pathways. nih.govnih.govmdpi.com

Regarding immunomodulatory effects, some mycosporine-like amino acids have been shown to modulate NF-κB activity in THP-1-Blue cells. researchgate.net While structurally different, this highlights the potential for small molecules to influence immune signaling pathways. Biphenyl derivatives have also been developed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, demonstrating a clear immunomodulatory role by restoring T-cell activity against tumor cells. bohrium.comnih.govnih.govnih.govbohrium.comresearchgate.net

Antimicrobial and Antiviral Efficacy in In Vitro Systems

There are no specific reports on the antimicrobial or antiviral activity of this compound. However, related structural classes have been investigated for such properties.

A Schiff base, 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, synthesized from a methoxy-containing aldehyde, showed significant antimicrobial activity against a panel of bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. ukm.my Another study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes demonstrated antibacterial activity against S. aureus and P. atrosepticum. researchgate.net

In the realm of antiviral research, phenylalanine derivatives containing a 4-methoxy-N-methylaniline moiety have been designed and evaluated as HIV-1 capsid protein inhibitors, with some compounds displaying micromolar efficacy. nih.gov A new indol-3-carboxylic acid derivative with a methoxy group also exhibited an antiviral effect against SARS-CoV-2 in vitro. nih.gov Additionally, a new N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, showed potent anti-HBV activity in vitro and in vivo, potentially through the upregulation of intracellular APOBEC3G. mdpi.com

Table 2: Antimicrobial and Antiviral Activities of Selected Related Compounds

Compound ClassTarget Organism/VirusActivity/IC50Reference
Methoxyphenyl pyrazolone (B3327878) Schiff baseE. coli, B. subtilis, S. aureus, P. aeruginosa, C. albicans, A. nigerSignificant antimicrobial activity ukm.my
Methoxyphenyl β-diketone Cu(II) complexS. aureus, P. atrosepticumAntibacterial activity researchgate.net
Phenylalanine derivativesHIV-1EC50 = 2.57 - 5.14 µM nih.gov
Indol-3-carboxylic acid derivativeSARS-CoV-2Complete inhibition at 52.0 µM nih.gov
N-phenylbenzamide derivativeHepatitis B Virus (HBV)IC50 = 1.99 µM (wild-type), 3.30 µM (drug-resistant) mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no publicly accessible preclinical research data detailing the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties or metabolic stability for the specific chemical compound this compound.

Extensive searches for research findings related to this compound's behavior in in vitro and ex vivo models did not yield any specific studies that would allow for the creation of the requested detailed article and data tables. The scientific literature that discusses structurally similar compounds does not provide direct data applicable to this compound.

Therefore, the section on its in vitro ADME properties and metabolic stability cannot be generated at this time due to a lack of available research.

Exploration of Potential Research and Development Applications of 1 4 Methoxy 3 Phenylphenyl Ethan 1 One

Development as a Chemical Probe for Biological Systems

The inherent spectroscopic properties of the biphenyl (B1667301) and acetophenone (B1666503) moieties within 1-(4-Methoxy-3-phenylphenyl)ethan-1-one make it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The utility of similar structures in this field provides a basis for its potential. For instance, Schiff bases derived from substituted acetophenones are known to exhibit photoluminescence, a property crucial for fluorescent probes in bioimaging.

Furthermore, the biphenyl core can be functionalized to modulate its interaction with biological targets. The specific substitution pattern of this compound could be exploited to design probes with selectivity for particular proteins or cellular environments. The methoxy (B1213986) group, for example, can influence the molecule's solubility and electronic properties, which are key parameters for a chemical probe's performance.

Use as a Building Block in Complex Molecule Synthesis

The structure of this compound makes it a versatile building block for the synthesis of more complex molecules. The acetyl group can undergo a wide range of chemical transformations, serving as a handle for chain extension or the introduction of new functional groups. For example, it can be a precursor for the synthesis of chalcones, which are intermediates in the production of various heterocyclic compounds with diverse biological activities. nih.gov

The biphenyl scaffold itself is a common feature in many pharmaceutically active compounds and functional materials. The presence of the methoxy and phenyl substituents offers sites for further functionalization through reactions such as demethylation, electrophilic substitution, or cross-coupling reactions, thereby enabling the synthesis of a library of derivatives for screening purposes. The synthesis of oxadiazole derivatives from similar ketone-containing structures highlights the potential for creating complex heterocyclic systems. researchgate.net

Application in Materials Science (e.g., polymers, optoelectronics)

In materials science, biphenyl derivatives are valued for their rigidity and ability to form liquid crystalline phases. The structure of this compound suggests potential as a monomer or a component in the synthesis of novel polymers. The biphenyl unit can impart thermal stability and desirable mechanical properties to a polymer chain.

Moreover, the conjugated system of the biphenyl ring, extended by the carbonyl group, could lead to interesting optoelectronic properties. Molecules with similar biphenyl ketone frameworks are investigated for their potential use in organic light-emitting diodes (OLEDs) or other organic electronic devices. The methoxy group can act as an electron-donating group, which can tune the electronic properties of the molecule, influencing its absorption and emission spectra. While direct studies on this compound are not available, the general interest in biphenyl derivatives for materials science applications suggests a potential avenue for research.

Role in Analytical Chemistry (e.g., standards, derivatization reagents)

In analytical chemistry, well-characterized compounds serve as essential reference standards for the identification and quantification of related substances. Given its defined structure, this compound could potentially be used as a reference standard in chromatographic or spectroscopic analyses, particularly if its derivatives become subjects of further study.

The ketone functional group also allows for its use as a derivatization reagent. Derivatization is a technique used to modify an analyte to improve its detection and separation in methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, the ketone can be reacted with a suitable reagent to introduce a fluorescent or UV-active tag, thereby enhancing its detectability.

Potential as a Lead Compound for Further Medicinal Chemistry Optimization (preclinical focus)

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound provides a starting point for the design of new therapeutic agents. For example, various biphenyl derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. nih.gov

The methoxy group and the acetyl group can be modified to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile. For instance, the ketone could be reduced to an alcohol or converted to an oxime, as seen in related compounds, to explore different biological activities. The synthesis of various methoxy-substituted derivatives and their evaluation against biological targets like tyrosinase demonstrates a common approach in medicinal chemistry where such scaffolds are utilized. mdpi.com The development of quinoline-containing compounds from similar starting materials for potential use as enzyme inhibitors further underscores the value of this molecular framework in drug discovery. mdpi.com

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
Chalcones
Oxadiazoles
Quinolines

Future Research Directions and Unanswered Questions

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The synthesis of biphenyl (B1667301) derivatives has traditionally relied on classical methods that often involve harsh reaction conditions and the generation of significant waste. Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic routes to 1-(4-Methoxy-3-phenylphenyl)ethan-1-one and its analogues.

Modern Catalytic Approaches: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for biphenyl synthesis, and further advancements are anticipated. Research into novel palladium catalysts with enhanced activity and stability will enable the coupling of a wider range of substrates under milder conditions. Furthermore, the exploration of alternative metal catalysts, such as nickel and copper, could offer more cost-effective and sustainable options. The application of C-H activation strategies presents another exciting frontier, potentially allowing for the direct arylation of the methoxyphenyl ethanone (B97240) precursor, thereby reducing the number of synthetic steps and improving atom economy.

Green Chemistry Principles: The integration of green chemistry principles will be paramount in the future synthesis of this compound. This includes the use of solventless or "on-water" reaction conditions, which have been shown to accelerate reaction rates and simplify purification processes for similar transformations like the Claisen-Schmidt condensation used in the synthesis of chalcones. Microwave-assisted and ultrasound-promoted syntheses are also promising avenues to explore for reducing reaction times and energy consumption. The development of catalytic systems that can be easily recovered and reused will further enhance the sustainability of the synthetic process.

Deeper Mechanistic Understanding of Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its interactions with biological macromolecules. A deeper mechanistic understanding of how this compound interacts with biological systems is crucial for its development as a therapeutic agent.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations will be instrumental in predicting the binding modes of this compound with various biological targets. These computational tools can provide insights into the key intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and pi-stacking, that govern binding affinity and selectivity. For instance, docking studies on similar acetophenone (B1666503) derivatives have been used to elucidate their binding to enzymes like monoamine oxidase B (MAO-B). researchgate.net

Biophysical Techniques: Experimental validation of computational predictions will be essential. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound in complex with its biological target. Other biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be employed to quantify the binding affinity and thermodynamics of these interactions.

Identification of Novel Biological Targets and Pathways

The biphenyl and acetophenone scaffolds are present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov This suggests that this compound may also exhibit interesting biological properties.

High-Throughput Screening: High-throughput screening (HTS) of this compound against large panels of biological targets, such as enzymes, receptors, and ion channels, can rapidly identify potential therapeutic applications. Phenotypic screening, which assesses the effect of the compound on cellular models of disease, can also uncover novel mechanisms of action without a priori knowledge of the molecular target.

Chemoproteomics and Target Deconvolution: For compounds that show promising activity in phenotypic screens, identifying the specific molecular target is a critical next step. Chemoproteomic approaches, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), can be used to identify the direct protein targets of this compound in a cellular context.

Design and Synthesis of Advanced Analogues with Tuned Properties

Once initial lead compounds with desirable biological activity are identified, the process of lead optimization begins. This involves the systematic modification of the chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues of this compound will be crucial for establishing structure-activity relationships (SAR). SAR studies on similar benzylideneacetophenones have shown that the nature and position of substituents on the aromatic rings can significantly impact their anti-inflammatory and antioxidant activities. researchgate.netresearchgate.net By systematically varying the substituents on both phenyl rings and the ethanone moiety, it will be possible to fine-tune the biological activity of the core scaffold.

Pharmacokinetic Optimization: In addition to potency and selectivity, the drug-like properties of the analogues must be optimized. This includes improving metabolic stability, aqueous solubility, and membrane permeability, while minimizing off-target toxicity. Computational models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) will play a vital role in guiding the design of analogues with favorable pharmacokinetic profiles.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can be leveraged to accelerate the exploration of the chemical and biological space around this compound.

Predictive Bioactivity and Property Models: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities and physicochemical properties. These models can then be used to predict the bioactivity of virtual compounds, including novel analogues of this compound, before they are synthesized. This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

De Novo Drug Design: Generative AI models can be employed for the de novo design of novel molecules with desired properties. By providing the model with a set of design criteria, such as a target product profile, it can generate novel chemical structures that are predicted to have high activity and favorable drug-like properties. This approach could be used to design novel analogues of this compound with enhanced therapeutic potential.

Interactive Data Tables

Table 1: Potential Research Directions and Methodologies

Research Direction Key Methodologies Potential Outcomes
New Synthetic Pathways Suzuki-Miyaura Coupling, C-H Activation, Green Chemistry Increased efficiency, sustainability, and accessibility of the compound and its analogues.
Mechanistic Understanding Molecular Docking, Molecular Dynamics, X-ray Crystallography Detailed insights into the molecular basis of biological activity, guiding rational drug design.
Novel Biological Targets High-Throughput Screening, Chemoproteomics Identification of new therapeutic applications for the compound scaffold.
Advanced Analogue Design Structure-Activity Relationship (SAR) Studies, ADMET Modeling Optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-amino-4'-ethoxychalcone

Q & A

Basic Research Questions

Q. How can 1-(4-Methoxy-3-phenylphenyl)ethan-1-one be synthesized, and what are the critical reaction parameters?

  • Methodology : A common approach involves Friedel-Crafts acylation or Suzuki coupling to introduce the phenyl and methoxy groups. For example, analogous ketones are synthesized via refluxing with anhydrous potassium carbonate in ethanol to promote nucleophilic substitution or coupling reactions . Key parameters include solvent polarity (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and stoichiometric ratios of reagents to minimize side products.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ ~3.8 ppm, carbonyl at ~200 ppm) and confirms aromatic proton splitting patterns .
  • IR Spectroscopy : Detects carbonyl stretching (~1680–1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase resolves impurities using retention time comparisons against reference standards .

Q. How can researchers assess the purity of this compound for experimental reproducibility?

  • Methodology : Combine melting point analysis (sharp range indicates purity) with chromatographic methods (HPLC area normalization ≥95%). For example, Thermo Scientific’s protocols for related acetophenones use gradient elution (10–90% acetonitrile) to quantify impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

  • Methodology : Use Design of Experiments (DoE) to test variables:

  • Catalysts : Pd(PPh₃)₄ for Suzuki coupling (optimize loading: 2–5 mol%) .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction purification .
  • Temperature : Elevated temperatures (80–120°C) accelerate aryl-aryl bond formation but risk decomposition; monitor via TLC .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) to study interactions with methoxy and phenyl groups .
  • Structure-Activity Relationship (SAR) : Compare activity of derivatives with varying substituents (e.g., fluoro vs. methoxy at position 3) .

Q. How can contradictory spectral data from different studies be resolved?

  • Methodology :

  • Cross-validation : Compare NMR/IR data with computational predictions (DFT calculations for expected chemical shifts) .
  • Sample history : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and hydration states, which alter peak splitting .
  • Reference standards : Use certified materials (e.g., Thermo Scientific’s 4′-amino-2′-hydroxyacetophenone) to calibrate instruments .

Q. What computational tools are recommended for predicting interactions of this compound with biological targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model binding to receptors (e.g., serotonin transporters) based on methoxy group orientation .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers identify degradation products under varying storage conditions?

  • Methodology :

  • Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze via LC-MS/MS to detect photo-oxidation products (e.g., quinone derivatives) .
  • Accelerated aging : Store at 40°C/75% RH for 6 months; monitor carbonyl reduction to alcohols via FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.